

# Turosteride versus finasteride efficacy in reducing prostate volume

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Efficacy of **Turosteride** and Finasteride in Reducing Prostate Volume

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of different 5-alpha-reductase inhibitors is crucial for advancing the treatment of benign prostatic hyperplasia (BPH). This guide provides a detailed comparison of **turosteride** and finasteride, focusing on their efficacy in reducing prostate volume, supported by available experimental data.

# Mechanism of Action: Inhibition of 5-Alpha-Reductase

Both **turosteride** and finasteride are classified as 5-alpha-reductase inhibitors. Their primary mechanism of action involves blocking the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), which is a key driver of prostate growth. By inhibiting this enzymatic conversion, these drugs reduce DHT levels within the prostate gland, leading to a decrease in prostate volume and subsequent relief from BPH symptoms. Finasteride is a selective inhibitor of type II and III  $5\alpha$ -reductase isoforms, while **turosteride** is also a selective inhibitor of the type II isoform.

The signaling pathway for 5-alpha-reductase inhibitors is illustrated in the diagram below.





Click to download full resolution via product page

Mechanism of action for 5-alpha-reductase inhibitors.

## **Comparative Efficacy in Prostate Volume Reduction**

A direct comparison of the clinical efficacy of **turosteride** and finasteride is challenging due to the disparity in their developmental stages. **Turosteride**, a compound investigated by GlaxoSmithKline, did not proceed to market, and the available data is from preclinical animal studies. In contrast, finasteride is an FDA-approved medication with extensive data from large-scale human clinical trials.

The following table summarizes the available quantitative data on the efficacy of both compounds in reducing prostate volume.



| Parameter                    | Turosteride (Preclinical Data)                                                                                                                                                                                                      | Finasteride (Human Clinical<br>Data)                                                                                                                                                    |
|------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Population             | Adult male rats                                                                                                                                                                                                                     | Men with BPH                                                                                                                                                                            |
| Dosage                       | 3, 10, and 30 mg/kg/day (oral)                                                                                                                                                                                                      | 5 mg/day (oral)                                                                                                                                                                         |
| Treatment Duration           | 20 days                                                                                                                                                                                                                             | 12 - 48 months                                                                                                                                                                          |
| Prostate Volume Reduction    | 10%, 33%, and 42% reduction in ventral prostate weight at 3, 10, and 30 mg/kg/day, respectively. In another study, 50 and 200 mg/kg/day resulted in a 53% and 60% reduction in ventral prostate weight, respectively, over 9 weeks. | A consistent reduction of approximately 25% in total prostate volume compared to placebo over long-term treatment (>4 years). Other studies report reductions of 18-27% over 1-3 years. |
| Intraprostatic DHT Reduction | 61%, 74%, and 78% reduction at 3, 10, and 30 mg/kg/day, respectively.                                                                                                                                                               | Up to 80-90% reduction.                                                                                                                                                                 |
| Serum DHT Reduction          | A non-statistically significant 40% reduction.                                                                                                                                                                                      | Approximately 65-70% reduction.                                                                                                                                                         |

# **Experimental Protocols Turosteride: Preclinical Study in Rats**

A key study on **turosteride**'s efficacy involved the following protocol:

- Subjects: Adult male rats.
- Treatment Groups: Turosteride administered orally at daily doses of 3, 10, and 30 mg/kg for 20 days.
- Methodology: At the end of the treatment period, the ventral prostate was excised and weighed. Intraprostatic and serum levels of testosterone and DHT were measured to assess the biochemical effects of the drug.



### Finasteride: Human Clinical Trials (e.g., MTOPS Trial)

The Medical Therapy of Prostatic Symptoms (MTOPS) trial provides a robust example of the clinical evaluation of finasteride:

- Subjects: 3,047 men with lower urinary tract symptoms and BPH.
- Treatment Groups: Patients were randomized to receive placebo, doxazosin (an alphablocker), 5 mg of finasteride, or a combination of doxazosin and finasteride.
- Methodology: The average treatment duration was 4.5 years. Total prostate volume was measured at baseline, annually, and at the end of the study using transrectal ultrasound.

# **Summary and Conclusion**

Based on the available evidence, both **turosteride** and finasteride are effective inhibitors of 5-alpha-reductase and demonstrate the ability to reduce prostate size. Preclinical studies on **turosteride** showed a dose-dependent reduction in prostate weight in rats, with significant decreases in intraprostatic DHT levels. Notably, one study suggested that **turosteride**'s reduction in prostatic DHT was not associated with a secondary increase in testosterone content within the prostate, a potential advantage over other inhibitors.

Finasteride, with its extensive clinical data, has been shown to consistently reduce prostate volume by approximately 20-30% in men with BPH over long-term treatment, leading to improved urinary symptoms.

While a direct head-to-head comparison in a clinical setting is not possible due to **turosteride**'s developmental status, the preclinical data for **turosteride** suggests it was a potent 5-alphareductase inhibitor with significant effects on prostate tissue. For drug development professionals, the case of **turosteride** may offer insights into the development of next-generation 5-alpha-reductase inhibitors, potentially with different pharmacokinetic or pharmacodynamic profiles compared to established drugs like finasteride. Further research would be required to fully elucidate the comparative clinical efficacy and safety of **turosteride**.

 To cite this document: BenchChem. [Turosteride versus finasteride efficacy in reducing prostate volume]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162533#turosteride-versus-finasteride-efficacy-in-reducing-prostate-volume]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com